2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid
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Overview
Description
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid is an organic compound characterized by the presence of a chlorobenzyl group, an amino group, a sulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzylamine to form 2-chlorobenzylamine.
Coupling Reaction: The 2-chlorobenzylamine is then coupled with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate undergoes acylation with chloroacetic acid in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The chlorobenzyl group can interact with hydrophobic pockets in proteins, while the sulfonyl and acetic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-((2-Bromobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid
- 2-((2-((2-Fluorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid
- 2-((2-((2-Methylbenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid
Uniqueness
Compared to similar compounds, 2-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-9-4-2-1-3-8(9)5-13-10(14)6-19(17,18)7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVYSJJCDGUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CS(=O)(=O)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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